Perimetazine
Overview
Description
Perimetazine is a phenothiazine derivative with the chemical formula C22H28N2O2S . It is known for its applications in various fields, including medicine and chemistry. Phenothiazines are tricyclic heterocycles with a sulfur atom in position 5 and a nitrogen atom in position 10, usually substituted in positions 2 and 10 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perimetazine can be synthesized through a series of chemical reactions involving phenothiazine derivatives. The synthesis typically involves the following steps:
Nitration: Phenothiazine is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Alkylation: The amines are alkylated to form the desired phenothiazine derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: High-purity phenothiazine and other reagents are prepared.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum efficiency.
Purification: The final product is purified using techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Perimetazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxide and N-oxide metabolites.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Substitution reactions can introduce different functional groups into the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium (IV) in acidic media.
Reduction: Reducing agents like hydrogen gas and palladium catalysts are used.
Substitution: Various alkylating agents and catalysts are employed.
Major Products:
Sulfoxide Metabolites: Formed during oxidation reactions.
N-oxide Metabolites: Another product of oxidation.
Alkylated Phenothiazines: Formed during substitution reactions.
Scientific Research Applications
Perimetazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems, including its role as an antihistamine.
Medicine: Used in the treatment of allergies, nausea, and motion sickness.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Perimetazine exerts its effects through multiple mechanisms:
Histamine H1 Receptor Antagonism: Blocks histamine receptors to reduce allergic reactions.
Dopamine Receptor Antagonism: Weakly antagonizes dopamine receptors, contributing to its sedative effects.
Muscarinic Receptor Antagonism: Blocks muscarinic receptors, aiding in its use as a sleep aid.
NMDA Receptor Antagonism: Acts as a non-competitive antagonist of NMDA receptors, promoting sedation.
Comparison with Similar Compounds
Perimetazine is compared with other phenothiazine derivatives:
Promethazine: Similar in structure and function, used as an antihistamine and sedative.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Levomepromazine: Used for its sedative and antiemetic effects.
Properties
IUPAC Name |
1-[3-(2-methoxyphenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-16(14-23-11-9-17(25)10-12-23)15-24-19-5-3-4-6-21(19)27-22-8-7-18(26-2)13-20(22)24/h3-8,13,16-17,25H,9-12,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRWAVVTDKZRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)O)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864359 | |
Record name | 1-[3-(2-Methoxy-10H-phenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13093-88-4 | |
Record name | Perimetazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13093-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perimetazine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(2-Methoxy-10H-phenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perimetazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERIMETAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R880S54IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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